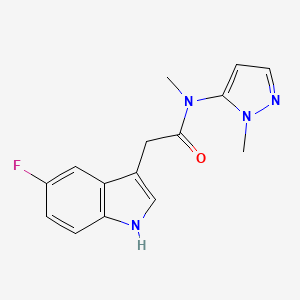
2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide is a chemical compound that has gained recent attention in scientific research. This compound has been found to have potential applications in the field of drug discovery and development due to its unique structure and properties.
Wirkmechanismus
The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide is not fully understood. However, it is believed that this compound works by inhibiting certain enzymes that are involved in cell growth and division. This inhibition leads to the death of cancer cells and the reduction of inflammation.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that this compound can induce cell death in cancer cells, while in vivo studies have shown that this compound can reduce tumor growth in mice. Additionally, this compound has been found to have anti-inflammatory effects in various animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide in lab experiments is its unique structure, which could lead to the development of novel drugs with improved efficacy and safety profiles. However, one limitation of using this compound is its complex synthesis method, which could make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for the research of 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide. One direction is to further investigate the mechanism of action of this compound, which could lead to the development of more potent and selective drugs. Another direction is to study the potential use of this compound in combination with other drugs for the treatment of cancer and inflammatory diseases. Additionally, future research could focus on the optimization of the synthesis method for this compound, which could make it more accessible for large-scale production.
Synthesemethoden
The synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide can be achieved through a multi-step process. The first step involves the synthesis of 5-fluoro-1H-indole-3-carboxylic acid, which is then converted to 5-fluoro-1H-indole-3-carboxylic acid methyl ester. The methyl ester is then reacted with 2-methylpyrazol-3-ylamine to form the desired compound.
Wissenschaftliche Forschungsanwendungen
2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide has been found to have potential applications in drug discovery and development. This compound has been shown to have activity against certain types of cancer cells, including breast and lung cancer cells. Additionally, this compound has been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases.
Eigenschaften
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-N-methyl-N-(2-methylpyrazol-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O/c1-19(14-5-6-18-20(14)2)15(21)7-10-9-17-13-4-3-11(16)8-12(10)13/h3-6,8-9,17H,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGEUGUKQCNIAKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)N(C)C(=O)CC2=CNC3=C2C=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2,3-Dihydropyrido[2,3-b][1,4]thiazin-1-yl)-2-thiophen-2-ylpropan-1-one](/img/structure/B7592665.png)


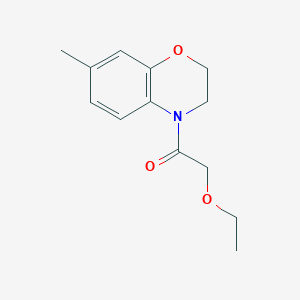

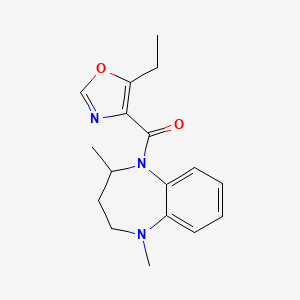
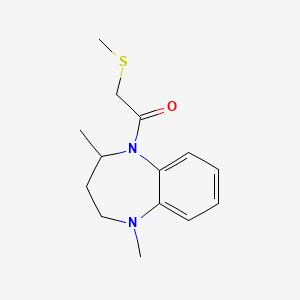
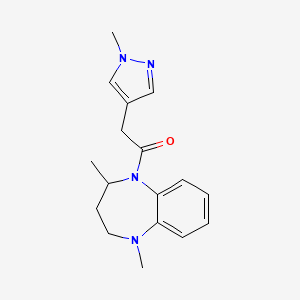
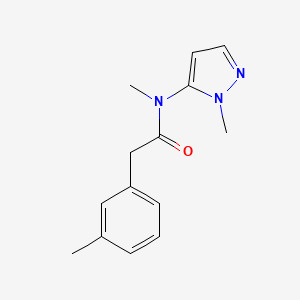
![N-(2-methoxyethyl)-1,3,3a,4,6,7,8,9,9a,9b-decahydropyrrolo[3,4-a]indolizine-2-carboxamide](/img/structure/B7592726.png)
![(2,6-difluorophenyl)-(5,7-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)methanone](/img/structure/B7592739.png)
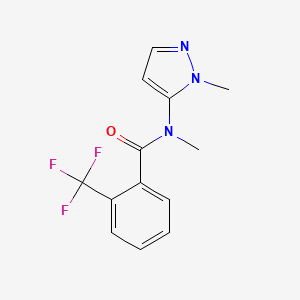
![N-[1-(2-chlorophenyl)pyrazol-4-yl]-3-hydroxypiperidine-1-carboxamide](/img/structure/B7592758.png)
![Azocan-1-yl-[3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanone](/img/structure/B7592764.png)